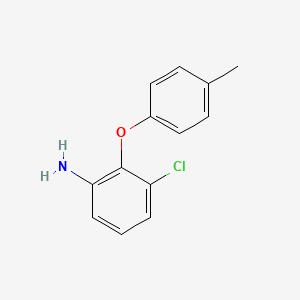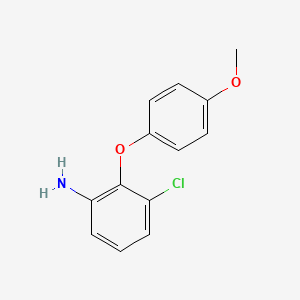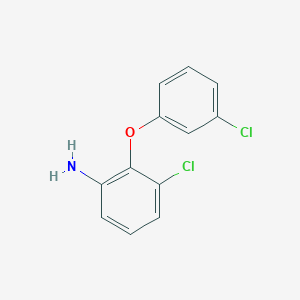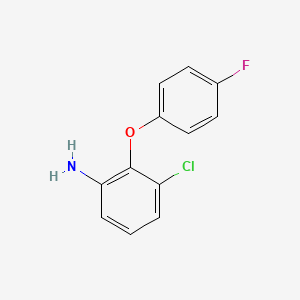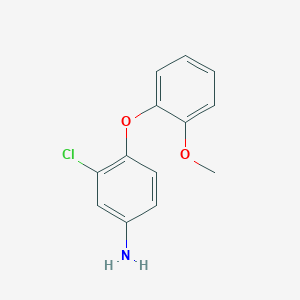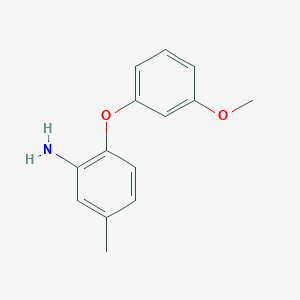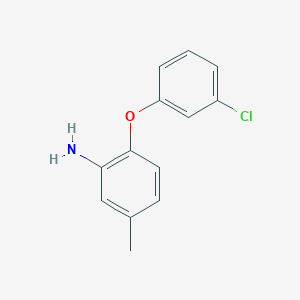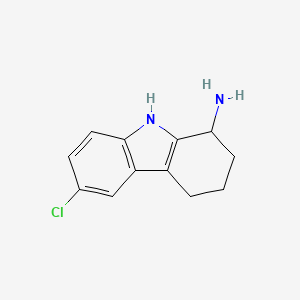
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
概述
描述
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 1st position of the tetrahydrocarbazole structure.
生化分析
Biochemical Properties
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme SirT1, which is involved in the regulation of cellular processes such as aging and metabolism . The compound acts as an inhibitor of SirT1, leading to increased removal of abnormal proteins, such as the huntingtin protein, which is implicated in Huntington’s disease . This interaction highlights the potential therapeutic applications of this compound in treating neurodegenerative disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been shown to reduce the levels of abnormal huntingtin protein, thereby mitigating the toxic effects associated with Huntington’s disease . Additionally, this compound influences cell signaling pathways by modulating the activity of SirT1, which in turn affects gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cellular functions and treating neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SirT1, inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated proteins, which are then targeted for degradation. The molecular mechanism of this compound also involves changes in gene expression, as the inhibition of SirT1 affects the transcriptional regulation of various genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on SirT1, leading to sustained reductions in abnormal protein levels in neuronal cells . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SirT1 activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with SirT1 . The inhibition of SirT1 by the compound affects the acetylation status of proteins, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in neuronal tissues, where it exerts its therapeutic effects . The distribution of this compound is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with SirT1 . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nuclear compartment . This subcellular localization is crucial for its inhibitory effects on SirT1 and subsequent modulation of gene expression and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. The reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. For instance, it is believed to inhibit the activity of certain enzymes, such as SirT1, which plays a role in the removal of abnormal proteins in the brain . This inhibition can lead to a reduction in the levels of these proteins, potentially slowing the progression of neurodegenerative diseases.
相似化合物的比较
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: This compound is similar in structure but has a carboxamide group instead of an amine group.
2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound lacks the chlorine atom at the 6th position.
Uniqueness
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of both a chlorine atom and an amine group, which confer specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLTVHXDXVUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589925 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352553-60-7 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, and how does it relate to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine?
A1: The research paper focuses on developing an efficient method to synthesize N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is being investigated as a potential treatment for HPV infections []. Crucially, this compound serves as a key building block in this synthesis. The researchers highlight the importance of asymmetric synthesis in producing the specific (1R)-enantiomer of the target compound, which is often crucial for achieving desired biological activity and minimizing potential side effects. []
Q2: What key step in the synthesis is highlighted in the research, and why is it significant?
A2: The research emphasizes the asymmetric reductive amination of a precursor molecule using chiral (phenyl)ethylamines as a pivotal step in the synthesis []. This step is crucial because it establishes the desired stereochemistry at the chiral center, leading to a high diastereomeric excess (up to 96%) of the (1R)-enantiomer of this compound []. This high selectivity simplifies purification and contributes to the overall efficiency of the synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)

